3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide
Description
This compound is a heterocyclic organic molecule featuring a complex isoindolo[2,1-a]quinazolin core with methoxy, carbonyl, and propanamide substituents. Its structure combines a fused isoindole-quinazoline system, which is associated with diverse biological activities, including kinase inhibition and anticancer properties . The compound’s unique substituents—9,10-dimethoxy groups and an N-isopropyl propanamide side chain—likely influence its solubility, bioavailability, and target-binding affinity.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C23H25N3O5/c1-13(2)24-18(27)11-12-25-21-15-9-10-17(30-3)20(31-4)19(15)23(29)26(21)16-8-6-5-7-14(16)22(25)28/h5-10,13,21H,11-12H2,1-4H3,(H,24,27) |
InChI Key |
HQTLFPGIFZVHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or alcohol groups, while reduction may yield more saturated compounds.
Scientific Research Applications
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest analog is Y042-7514 (3-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N~1~-(3-pyridyl)propanamide), which replaces the isopropyl group with a 3-pyridyl substituent .
Other analogs include indolo[3,2-c]pyridine derivatives (), which share fused heteroaromatic systems but lack the quinazoline moiety. These compounds are often studied for optoelectronic applications due to their π-conjugated systems .
Research Findings
Y042-7514 : Screened for kinase inhibition, demonstrating moderate activity (IC₅₀ ~ 1–10 µM range) in preliminary assays. The 3-pyridyl group may improve solubility but reduce metabolic stability compared to the isopropyl variant .
Indolo[3,2-c]pyridines : Exhibit strong fluorescence and charge-transport properties, with λmax values > 400 nm, making them suitable for optoelectronic devices .
Quinazoline-Based Analogs : Compounds with methoxy groups often show enhanced DNA intercalation and topoisomerase inhibition, suggesting the target compound may share these mechanisms .
Biological Activity
The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide , also known as a quinazoline derivative, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C26H30N4O6
- Molecular Weight : 486.53 g/mol
- IUPAC Name : 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(propan-2-yl)propanamide
Structural Representation
The compound's structure features a complex arrangement that contributes to its biological activity. The presence of methoxy and dioxo groups is significant in modulating its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. The synthesized compound was evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | 39.41 |
| Human prostate cancer (PC3) | Moderate activity noted |
| Colorectal carcinoma (HCT-116) | 17.35 |
In a study evaluating several synthesized compounds, the aforementioned compound demonstrated moderate cytotoxicity against the selected cancer cell lines, particularly showing the highest efficacy against colorectal carcinoma with an IC50 value of 17.35 µM .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key cellular pathways associated with cancer proliferation and survival. It is believed to interact with specific enzymes or receptors that are crucial for tumor growth and metastasis:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation.
- Receptor Modulation : It potentially modulates receptor activity linked to growth factors.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
In Vitro Studies
A significant study assessed the anticancer activity of various quinazoline derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity across different cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest a strong interaction with targets such as EGFR and other kinases implicated in oncogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
